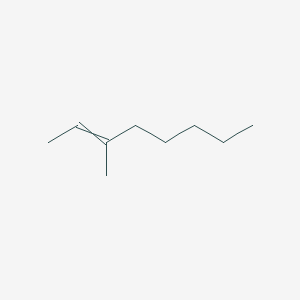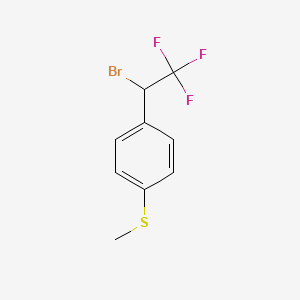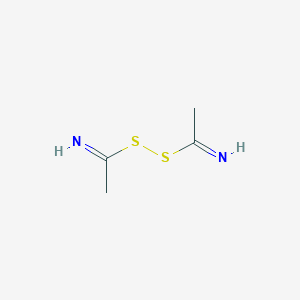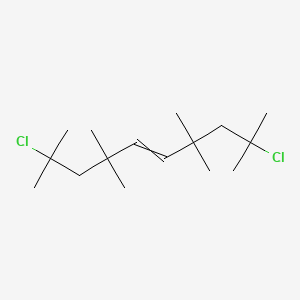![molecular formula C12F21N3 B14302857 1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- CAS No. 116392-95-1](/img/structure/B14302857.png)
1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- is a highly fluorinated heterocyclic compound. It belongs to the class of triazines, which are nitrogen-containing six-membered aromatic rings. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles and hydrazines under acidic or basic conditions.
Introduction of Fluorinated Groups: The highly fluorinated side chains are introduced through nucleophilic substitution reactions using fluorinated alkyl halides. These reactions often require strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.
Use of Catalysts: Catalysts such as transition metal complexes may be employed to enhance reaction efficiency and selectivity.
Purification Techniques: Advanced purification methods like distillation, recrystallization, and chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where fluorinated groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of partially or fully reduced triazines.
Substitution: Formation of substituted triazines with various functional groups.
Scientific Research Applications
1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It can affect cellular processes such as signal transduction, gene expression, and metabolic pathways, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: Another triazine isomer with different substitution patterns.
1,3,5-Triazine:
Fluorinated Pyridines: Compounds with similar fluorinated side chains but different ring structures.
Uniqueness
1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- is unique due to:
Highly Fluorinated Structure: The presence of multiple fluorine atoms imparts exceptional chemical stability, lipophilicity, and resistance to metabolic degradation.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
116392-95-1 |
|---|---|
Molecular Formula |
C12F21N3 |
Molecular Weight |
585.11 g/mol |
IUPAC Name |
4,5,6-tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)triazine |
InChI |
InChI=1S/C12F21N3/c13-4(7(16,17)18,8(19,20)21)1-2(5(14,9(22,23)24)10(25,26)27)34-36-35-3(1)6(15,11(28,29)30)12(31,32)33 |
InChI Key |
FYIWWOHRUAGGEW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=NN=C1C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)


![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)


![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)


